Sulfapyridine D4
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Overview
Description
Sulfapyridine D4 is an isotopically labeled derivative of sulfapyridine, a sulfonamide antibiotic. It is primarily used in scientific research due to its labeled hydrogen atoms (deuterium), which make it useful in various analytical and experimental applications. Sulfapyridine itself is known for its antibacterial properties and has been used to treat infections caused by sensitive bacteria .
Preparation Methods
The synthesis of Sulfapyridine D4 involves the reaction of deuterated methanesulfonamide with 4-amino-2,6-dimethylpyridine. The reaction is typically carried out in an appropriate solvent under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified through various separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Sulfapyridine D4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sulfapyridine D4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new analytical techniques and methods for detecting and quantifying compounds
Mechanism of Action
Sulfapyridine D4, like its parent compound sulfapyridine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfapyridine D4 can be compared with other sulfonamide antibiotics, such as:
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used to treat a variety of bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
What sets this compound apart is its isotopic labeling, which makes it particularly useful in research applications where tracing and quantification are essential .
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-amino-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i1D,2D,3D,8D |
InChI Key |
GECHUMIMRBOMGK-XTQRLEBZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H] |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.